N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
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Overview
Description
M3(Fuc6)-biotin is a compound that combines biotin, a vitamin essential for various metabolic processes, with a fucose sugar derivative. This conjugation is often used in biochemical and molecular biology research due to the unique properties of both biotin and fucose.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M3(Fuc6)-biotin typically involves the conjugation of biotin with a fucose derivative. The process begins with the activation of the carboxyl group of biotin, usually through the formation of an N-hydroxysuccinimide ester. This activated biotin is then reacted with an amine-functionalized fucose derivative under mild conditions to form the final conjugate.
Industrial Production Methods
Industrial production of M3(Fuc6)-biotin follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
M3(Fuc6)-biotin can undergo various chemical reactions, including:
Oxidation: The fucose moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the biotin or fucose components.
Substitution: The compound can participate in substitution reactions, particularly at the fucose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the fucose moiety can lead to the formation of fucose acid derivatives.
Scientific Research Applications
M3(Fuc6)-biotin has a wide range of applications in scientific research:
Chemistry: Used as a probe in various chemical assays.
Biology: Utilized in studying cell surface glycosylation and protein interactions.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Used in the production of biotinylated compounds for various applications.
Mechanism of Action
The mechanism of action of M3(Fuc6)-biotin involves its ability to bind to specific proteins and enzymes. Biotin acts as a coenzyme for carboxylase enzymes, facilitating various metabolic reactions. The fucose moiety can interact with lectins and other carbohydrate-binding proteins, influencing cell signaling and adhesion processes.
Comparison with Similar Compounds
Similar Compounds
Biotinylated Glucose: Similar in structure but uses glucose instead of fucose.
Biotinylated Mannose: Uses mannose instead of fucose.
Biotinylated Galactose: Uses galactose instead of fucose.
Uniqueness
M3(Fuc6)-biotin is unique due to the presence of the fucose moiety, which imparts specific binding properties and biological activities that are distinct from other biotinylated sugars. This makes it particularly useful in studies involving fucose-specific interactions and processes.
Biological Activity
The compound N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy... represents a complex organic structure with significant potential in various biological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C52H95N4O22P, with a molecular weight of approximately 2000.5 g/mol. It features multiple hydroxyl and acetamido groups that contribute to its biochemical interactions. The intricate structure suggests potential for diverse biological activities.
Mechanisms of Biological Activity
- Enzyme Interactions : The compound interacts with various enzymes critical for metabolic processes. It has been shown to inhibit certain glycosyltransferases involved in the synthesis of bacterial cell walls. This inhibition can lead to increased susceptibility of bacteria to antibiotics.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several strains of bacteria and fungi. Its ability to disrupt cell wall synthesis makes it a candidate for further exploration in antibiotic development.
- Antioxidant Properties : The presence of multiple hydroxyl groups suggests that the compound may act as a free radical scavenger. This activity can protect cells from oxidative stress and has implications for conditions such as neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting enhanced potency.
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 8 | Penicillin | 32 |
Escherichia coli | 16 | Ampicillin | 64 |
Study 2: Neuroprotective Effects
In vitro studies using SH-SY5Y neuroblastoma cells revealed that the compound significantly reduced hydrogen peroxide-induced apoptosis. The mechanism was linked to the inhibition of reactive oxygen species (ROS) production.
Treatment | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
Control | 100 | 10 |
Compound Treatment | 85 | 5 |
Properties
IUPAC Name |
N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H89N5O32S/c1-17-31(65)37(71)40(74)49(82-17)81-15-25-45(35(69)29(55-18(2)62)47(87-25)79-10-6-9-54-27(64)8-5-4-7-26-28-20(16-91-26)57-53(78)58-28)88-48-30(56-19(3)63)36(70)44(23(13-61)85-48)89-52-43(77)46(90-51-42(76)39(73)33(67)22(12-60)84-51)34(68)24(86-52)14-80-50-41(75)38(72)32(66)21(11-59)83-50/h17,20-26,28-52,59-61,65-77H,4-16H2,1-3H3,(H,54,64)(H,55,62)(H,56,63)(H2,57,58,78) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTPWQASOVMSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)C)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)NC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H89N5O32S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1340.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.